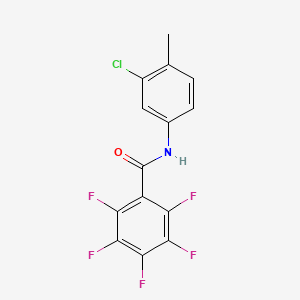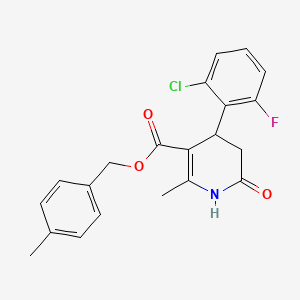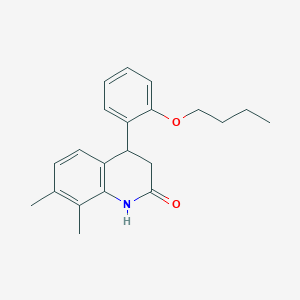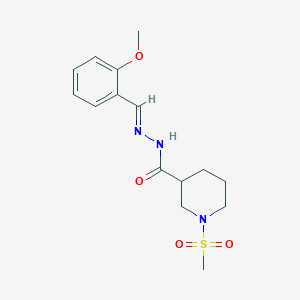
N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide
説明
N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide, commonly known as CMPF, is a synthetic compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. CMPF has been widely used in scientific research due to its unique properties.
作用機序
CMPF exerts its biological effects by interacting with various molecular targets, including:
1. Protein kinase C (PKC): CMPF inhibits the activity of PKC, which is involved in cell signaling, growth, and differentiation.
2. Mitochondrial complex I: CMPF inhibits the activity of complex I of the mitochondrial respiratory chain, which is involved in energy production and oxidative stress.
3. Transient receptor potential vanilloid 1 (TRPV1): CMPF activates TRPV1, which is a cation channel involved in pain perception and inflammation.
Biochemical and physiological effects:
CMPF has been shown to have various biochemical and physiological effects, including:
1. Anti-cancer effects: CMPF induces apoptosis, inhibits cell proliferation, and suppresses tumor angiogenesis in various cancer cell lines and animal models.
2. Neuroprotective effects: CMPF reduces oxidative stress and inflammation, and promotes neuronal survival in animal models of neurodegenerative diseases.
3. Metabolic effects: CMPF regulates glucose and lipid metabolism by activating AMPK and PPARα in animal models of diabetes and obesity.
実験室実験の利点と制限
CMPF has several advantages and limitations for lab experiments, including:
Advantages:
1. High potency: CMPF has high potency in inhibiting PKC and complex I activity, which makes it a useful tool for studying these molecular targets.
2. Selectivity: CMPF has high selectivity for PKC and complex I, which reduces the risk of off-target effects.
3. Stability: CMPF is stable under normal laboratory conditions, which makes it easy to handle and store.
Limitations:
1. Solubility: CMPF has limited solubility in aqueous solutions, which may limit its use in certain experiments.
2. Toxicity: CMPF has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
3. Specificity: CMPF may not be specific for all isoforms of PKC or complex I, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on CMPF, including:
1. Development of analogs: The synthesis of analogs of CMPF with improved potency, selectivity, and solubility may lead to the discovery of new molecular targets and therapeutic applications.
2. Mechanistic studies: Further studies on the mechanisms of action of CMPF may reveal new signaling pathways and molecular targets that are involved in cancer, neurodegenerative diseases, and metabolic disorders.
3. Clinical trials: The evaluation of the safety and efficacy of CMPF in clinical trials may lead to the development of new drugs for the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
Conclusion:
CMPF is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to have anti-cancer, neuroprotective, and metabolic effects, and acts by interacting with various molecular targets. CMPF has several advantages and limitations for lab experiments, and there are several future directions for its research. The continued study of CMPF may lead to the discovery of new molecular targets and therapeutic applications.
科学的研究の応用
CMPF has been used in various scientific research studies, including:
1. Cancer research: CMPF has been shown to inhibit the growth of cancer cells in vitro and in vivo. It acts by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
2. Neurological research: CMPF has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. It acts by reducing oxidative stress and inflammation, and by promoting neuronal survival.
3. Metabolic research: CMPF has been shown to regulate glucose and lipid metabolism in animal models of diabetes and obesity. It acts by activating AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), which are key regulators of energy homeostasis.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF5NO/c1-5-2-3-6(4-7(5)15)21-14(22)8-9(16)11(18)13(20)12(19)10(8)17/h2-4H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOJCQTWRIFLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4753946.png)

![1-[3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4753955.png)
![3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4753958.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753972.png)
![4-[ethyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4753980.png)
![1-({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4753982.png)

![3-amino-7,7-dimethyl-N-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4754009.png)


![6-(difluoromethyl)-4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B4754035.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4754043.png)
